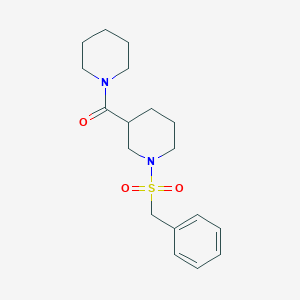
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine, also known as Boc-protected piperidine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a piperidine derivative that is widely used as a building block in the synthesis of various drugs and bioactive molecules.
Scientific Research Applications
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been widely used as a building block in the synthesis of various drugs and bioactive molecules. For example, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been used in the synthesis of the antipsychotic drug risperidone, which is used to treat schizophrenia and bipolar disorder. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has also been used in the synthesis of the antihistamine drug levocetirizine, which is used to treat allergies. In addition, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been used in the synthesis of various bioactive molecules such as neuropeptide Y receptor antagonists, dopamine receptor agonists, and histamine H3 receptor antagonists.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine is not well understood, but it is believed to act as a precursor for the synthesis of various bioactive molecules. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine can be easily functionalized to introduce various functional groups, which can then be used to synthesize bioactive molecules with specific pharmacological properties.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine are not well studied, but it is believed to be relatively non-toxic and non-irritating. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been shown to be stable under various physiological conditions, which makes it an ideal building block for the synthesis of various drugs and bioactive molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine in lab experiments include its high yield, ease of purification, and stability under various physiological conditions. However, the limitations of using 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine include the need for specialized equipment and expertise to perform the synthesis, as well as the potential for side reactions and impurities.
Future Directions
For research on 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine include the development of new synthetic methods, the synthesis of novel bioactive molecules, and the investigation of its pharmacological properties. In addition, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine could be used as a building block for the synthesis of new drugs to treat various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the investigation of the mechanism of action of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine could lead to the discovery of new pathways for drug development.
Synthesis Methods
The synthesis of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine involves the reaction of piperidine with benzylsulfonyl chloride and Boc anhydride in the presence of a base such as triethylamine. This reaction leads to the formation of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine as a white solid, which can be purified by recrystallization or column chromatography. The yield of this reaction is high, and the purity of the product can be easily determined using analytical techniques such as NMR and HPLC.
properties
Product Name |
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine |
|---|---|
Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(1-benzylsulfonylpiperidin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-11-5-2-6-12-19)17-10-7-13-20(14-17)24(22,23)15-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2 |
InChI Key |
KLMPYPTZCHNFBZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)



![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)


